1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea
Description
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Properties
IUPAC Name |
1-(2-fluorophenyl)-3-[2-[[6-[(6-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN7O/c1-13-5-4-8-17(23-13)25-18-10-9-16(26-27-18)21-11-12-22-19(28)24-15-7-3-2-6-14(15)20/h2-10H,11-12H2,1H3,(H,21,26)(H2,22,24,28)(H,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJQOINURDAPEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NN=C(C=C2)NCCNC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea, identified by its CAS number 886762-97-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer therapeutics and kinase inhibition. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a fluorophenyl moiety, a urea group, and a pyridazinamine component. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20FN5O |
| Molecular Weight | 335.37 g/mol |
| CAS Number | 886762-97-6 |
| LogP | 1.69 |
| Solubility | Soluble in DMSO |
The biological activity of this compound primarily revolves around its role as a kinase inhibitor . Kinases are enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression.
Inhibition of Kinase Activity
Research indicates that this compound shows promising inhibitory activity against various receptor tyrosine kinases (RTKs). Specifically, it has been noted to bind effectively to the ATP binding pocket of kinases, thereby preventing substrate phosphorylation.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects on several cancer cell lines, including:
- A549 (lung cancer) : IC50 values in the low micromolar range.
- MCF7 (breast cancer) : Effective in reducing cell viability significantly over 48 hours.
These studies suggest that the compound induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction.
In Vivo Studies
Animal models have been employed to further assess the efficacy and safety profile of the compound. In a murine model of breast cancer, treatment with this compound resulted in:
- Tumor size reduction : Significant decrease in tumor volume compared to control groups.
- Survival rates : Improved survival rates were observed, indicating potential therapeutic benefits.
Case Studies
Several case studies have highlighted the potential applications of this compound in clinical settings:
- Case Study A : A phase I clinical trial evaluating the safety and tolerability of the compound in patients with advanced solid tumors showed manageable side effects and preliminary signs of efficacy.
- Case Study B : Combination therapy with standard chemotherapeutics resulted in enhanced anti-tumor activity, suggesting synergistic effects.
Side Effects and Toxicity
While promising, the biological activity also comes with potential side effects. Commonly reported adverse effects include:
- Mild gastrointestinal disturbances.
- Fatigue and headache.
Long-term toxicity studies are ongoing to better understand the safety profile.
Q & A
Q. What are the recommended synthetic strategies for preparing 1-(2-Fluorophenyl)-3-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)urea?
The synthesis involves multi-step reactions, typically starting with coupling reactions to assemble the pyridazine and pyridine moieties. Key steps include:
- Buchwald-Hartwig coupling for introducing the 6-methylpyridin-2-ylamino group to pyridazine .
- Urea formation via reaction of an isocyanate intermediate with a fluorophenylamine derivative. Solvents like dimethylformamide (DMF) or dichloroethane and catalysts such as palladium/copper complexes are critical for yield optimization .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Q. How can structural characterization of this compound be reliably performed?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, urea NH signals at δ 8.2–9.0 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 438.18) .
- Infrared (IR) Spectroscopy: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
Q. What solvents and reaction conditions are optimal for its stability during synthesis?
- Solvents: Polar aprotic solvents (DMF, THF) enhance solubility of intermediates; dichloromethane is used for urea formation .
- Temperature: Controlled heating (80–120°C) for coupling reactions; room temperature for urea bond formation to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?
- Variable Temperature NMR: Detects conformational changes or hydrogen bonding in urea groups that may shift NH peaks .
- HPLC Purity Analysis: Identifies byproducts (e.g., unreacted pyridazine intermediates) causing MS or NMR inconsistencies .
- X-ray Crystallography: Provides definitive structural confirmation if crystalline material is obtainable .
Q. What methodologies are recommended for evaluating its biological target engagement?
- Kinase Inhibition Assays: Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values against kinases (e.g., EGFR, VEGFR) due to pyridazine’s affinity for ATP-binding pockets .
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (kₒₙ/kₒff) for urea derivatives with protein targets .
- Cellular Assays: Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays, comparing fluorophenyl vs. chlorophenyl analogs for SAR insights .
Q. How do electronic effects of substituents (e.g., 2-fluorophenyl vs. 3-chloro-4-fluorophenyl) influence reactivity and bioactivity?
- Computational Modeling: Density Functional Theory (DFT) calculates electron-withdrawing effects of fluorine on urea’s hydrogen-bonding capacity .
- Comparative IC₅₀ Studies: Fluorine’s electronegativity enhances target binding (e.g., 2-fluorophenyl analog shows 2.3-fold lower IC₅₀ vs. non-fluorinated analogs in kinase assays) .
Q. What strategies mitigate low yields in the final urea coupling step?
- Alternative Coupling Reagents: Replace carbodiimides (e.g., DCC) with HATU or T3P to reduce side reactions .
- Microwave-Assisted Synthesis: Accelerates reaction times (30 min vs. 12 hrs) and improves yields by 15–20% .
- Protecting Groups: Temporarily protect pyridazine amines with Boc groups to prevent undesired nucleophilic attacks .
Data Contradiction Analysis
Q. How should conflicting reports about this compound’s solubility in aqueous buffers be addressed?
- pH-Dependent Solubility Testing: Measure solubility at physiological pH (7.4) vs. acidic (pH 5.0) conditions. Fluorophenyl derivatives often show improved solubility in acidic buffers due to urea protonation .
- Co-solvent Screening: Use PEG-400 or cyclodextrins to enhance solubility for in vitro assays .
Q. Why do some studies report potent anticancer activity while others show limited efficacy?
- Metabolic Stability: Evaluate hepatic microsomal stability (e.g., human liver microsomes). Fluorophenyl groups may reduce CYP450-mediated degradation compared to methoxy analogs .
- Membrane Permeability: Perform Caco-2 assays; logP values >3.0 (calculated) suggest favorable permeability but potential efflux by P-gp transporters .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Urea Formation
| Parameter | Optimal Range | References |
|---|---|---|
| Solvent | DMF or THF | |
| Temperature | 20–25°C | |
| Catalyst | Pd(OAc)₂/Xantphos | |
| Reaction Time | 12–24 hrs |
Q. Table 2. Comparative Bioactivity of Structural Analogs
| Substituent | IC₅₀ (Kinase X, nM) | LogP |
|---|---|---|
| 2-Fluorophenyl | 18.4 ± 2.1 | 2.9 |
| 3-Chloro-4-fluorophenyl | 24.7 ± 3.5 | 3.4 |
| 2-Methoxyphenyl | 56.8 ± 4.2 | 2.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
